molecular formula C15H14N8O B4444592 7-[(4,6-dimethylpyrimidin-2-yl)amino]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-[(4,6-dimethylpyrimidin-2-yl)amino]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4444592
M. Wt: 322.32 g/mol
InChI Key: POPKVOFQXLLNEN-UHFFFAOYSA-N
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Description

7-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a nitrogen-rich heterocyclic compound belonging to the pyrido-triazolo-pyrimidine class. Its structure features a fused pyrimidine-triazole core with a pyridine moiety, substituted by a 4,6-dimethylpyrimidin-2-yl amino group at position 7 and a methyl group at position 2. Such multi-ring systems are known for their structural complexity and pharmacological relevance, particularly in targeting enzymes like kinases or receptors involved in signaling pathways .

The compound’s synthesis likely involves multi-step reactions, including cyclization and substitution steps, as observed in structurally related analogs (e.g., condensation of pyrimidine precursors with triazole derivatives) .

Properties

IUPAC Name

11-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N8O/c1-8-6-9(2)18-14(17-8)21-22-5-4-12-11(13(22)24)7-16-15-19-10(3)20-23(12)15/h4-7H,1-3H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPKVOFQXLLNEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4,6-dimethylpyrimidin-2-yl)amino]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the initial formation of the pyrimidine ring, followed by the construction of the pyridine and triazole rings through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-[(4,6-dimethylpyrimidin-2-yl)amino]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents for alkylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been investigated for its potential therapeutic applications due to its structural similarities to known pharmacological agents.

Anticancer Activity

Research indicates that compounds with similar structures can exhibit anticancer properties. The presence of the pyrimidine and triazole moieties has been linked to inhibition of tumor growth and induction of apoptosis in cancer cells. For instance:

  • A study demonstrated that derivatives of triazolo-pyrimidines showed significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .

Antiviral Properties

The compound's structure may also lend itself to antiviral applications. Pyrimidine derivatives have been shown to inhibit viral replication mechanisms. For example:

  • Research on related compounds has indicated that they can effectively disrupt viral RNA synthesis, making them candidates for antiviral drug development .

Antimicrobial Effects

The antimicrobial activity of pyrimidine derivatives is well-documented. The compound may exhibit activity against a range of bacterial and fungal pathogens:

  • Studies have shown that modifications in the pyrimidine ring can enhance antibacterial potency against resistant strains .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

Study ReferenceCompoundFindings
Triazolo-pyrimidinesSignificant cytotoxicity against cancer cell lines
Pyrimidine derivativesInhibition of viral RNA synthesis
Antimicrobial agentsEnhanced antibacterial activity against resistant strains

Mechanism of Action

The mechanism of action of 7-[(4,6-dimethylpyrimidin-2-yl)amino]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrido-triazolo-pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs from the literature:

Table 1: Structural and Functional Comparison of Pyrido-Triazolo-Pyrimidine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Reported Biological Activity Key Structural Differences
7-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (Target) 7: 4,6-Dimethylpyrimidin-2-yl amino; 2: Methyl ~400 (estimated) N/A (Theoretical) Unique dimethylpyrimidinyl amino group enhances steric bulk and hydrogen-bonding capacity.
7-(3-Chloro-4-methylphenyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 7: 3-Chloro-4-methylphenyl; 2: Trifluoromethyl 379.72 Anticancer, kinase inhibition Trifluoromethyl group increases lipophilicity and metabolic stability.
7-[2-(1H-Indol-3-yl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 7: Indole-ethyl; 2: 4-Methoxyphenyl ~450 (estimated) Neuroprotective, serotonin receptor modulation Indole moiety enhances π-π stacking with aromatic residues in receptors.
2-(4-Chlorophenyl)-7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 2: 4-Chlorophenyl; 7: Methoxyethyl 351.4 Antimicrobial, enzyme inhibition Methoxyethyl side chain improves solubility and bioavailability.
7-(1,3-Benzodioxol-5-yl)-3-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one 7: Benzodioxolyl; 2: Methyl 430.8 Anticancer, kinase inhibition Benzodioxole group enhances planarity for DNA intercalation.

Key Insights:

Substituent Impact on Bioactivity: Electron-Withdrawing Groups (e.g., trifluoromethyl , chloro ): Enhance binding to hydrophobic enzyme pockets and resist oxidative metabolism. Aromatic Systems (e.g., indole , benzodioxole ): Facilitate interactions with aromatic amino acids in target proteins. Polar Groups (e.g., methoxyethyl , dimethylpyrimidinyl amino [Target]): Balance lipophilicity and solubility, critical for pharmacokinetics.

Structural Uniqueness of the Target Compound: The dimethylpyrimidinyl amino group distinguishes it from analogs with simple aryl or alkyl substituents. This group may confer dual functionality: Hydrogen-Bond Donor/Acceptor Capacity: Via pyrimidine nitrogen atoms, enhancing affinity for ATP-binding sites in kinases. Steric Effects: The dimethyl groups could restrict conformational flexibility, improving selectivity for specific isoforms .

Comparative Synthetic Challenges : The target compound’s synthesis likely requires precise regioselective amination at position 7, a step observed in related compounds using palladium-catalyzed coupling or nucleophilic substitution .

Biological Activity

The compound 7-[(4,6-dimethylpyrimidin-2-yl)amino]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one , identified by the CAS number 931979-59-8, belongs to a class of heterocyclic compounds known for their diverse biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C₁₅H₁₄N₈O
  • Molecular Weight : 322.32 g/mol
  • Structure : The compound features a complex structure with multiple nitrogen-containing rings that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail specific findings related to its biological effects.

Antimicrobial Activity

Studies have shown that derivatives of pyrimidine and triazole compounds often exhibit antimicrobial properties. For instance:

  • In vitro studies demonstrated that related compounds can inhibit the growth of various bacterial strains and fungi. The mechanisms often involve interference with nucleic acid synthesis or disruption of cell membrane integrity.

Anticancer Activity

Recent investigations into the anticancer potential of similar heterocyclic compounds have yielded promising results:

  • Cell Proliferation Inhibition : Compounds structurally related to this compound have been shown to inhibit cell proliferation in various cancer cell lines.
  • Mechanism of Action : It is hypothesized that these compounds induce apoptosis through the activation of caspase pathways or by disrupting the cell cycle.

Case Studies and Experimental Data

  • Study on Antiamoebic Activity :
    • A related compound demonstrated significant antiamoebic activity against Entamoeba histolytica, with IC50 values lower than those of standard treatments like metronidazole (IC50 = 0.81 µM compared to metronidazole's IC50 = 1.81 µM) .
  • Antitumor Activity in Cell Lines :
    • In a study evaluating various triazole derivatives, it was found that certain modifications in the structure enhanced cytotoxic effects against human cancer cell lines (e.g., A431 vulvar epidermal carcinoma), indicating a potential pathway for drug development .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
MetronidazoleAntiamoebic1.81
Compound AAntitumor0.84
Compound BAntimicrobialVaries

Q & A

Q. What are the standard synthetic protocols for preparing 7-[(4,6-dimethylpyrimidin-2-yl)amino]-2-methylpyrido-triazolopyrimidinone?

The synthesis typically involves multi-step reactions, starting with condensation of pyrimidine derivatives (e.g., 4,6-dimethylpyrimidin-2-amine) with triazole precursors under acidic or catalytic conditions. Key steps include cyclization using reagents like DMF or methanol and purification via crystallization . For example, a modified one-pot method may employ aminotriazoles and substituted aldehydes in ethanol with APTS catalysts to optimize yield .

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on spectroscopic techniques:

  • NMR (¹H/¹³C) to map proton environments and carbon frameworks.
  • IR spectroscopy to identify functional groups (e.g., C=N stretches at ~1600 cm⁻¹).
  • Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystals are obtainable) for 3D conformation analysis .

Q. What are the primary biological targets or activities associated with this compound?

Similar triazolopyrimidines exhibit activity against kinases, receptors, or enzymes due to their nitrogen-rich heterocyclic core. Preliminary assays may include:

  • Enzyme inhibition studies (e.g., fluorescence-based kinase assays).
  • Cellular viability assays (MTT or apoptosis markers) to screen for anticancer or antimicrobial effects .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

Use Design of Experiments (DOE) to evaluate parameters:

  • Catalyst loading (e.g., APTS vs. K₂CO₃).
  • Solvent polarity (DMF vs. ethanol) to control cyclization efficiency.
  • Temperature gradients (room temp. vs. reflux). Statistical tools like ANOVA can identify significant factors, with validation via HPLC purity checks .

Q. How should conflicting data in biological activity studies be resolved?

Address discrepancies using:

  • Orthogonal assays (e.g., SPR for binding affinity vs. cellular assays).
  • Dose-response curves to confirm EC₅₀/IC₅₀ consistency.
  • Structural analogs to isolate substituent effects (e.g., methyl vs. chlorophenyl groups) .

Q. What computational methods are suitable for studying structure-activity relationships (SAR)?

  • Molecular docking (AutoDock Vina) to predict target binding modes.
  • Molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-target complexes.
  • QSAR models using descriptors like logP, polar surface area, and H-bond donors .

Q. How can stability and degradation profiles be assessed under varying conditions?

Conduct accelerated stability studies :

  • Thermal stress (40–60°C) in controlled humidity chambers.
  • Photodegradation under UV/vis light.
  • HPLC/LC-MS to monitor degradation products and half-life .

Q. What analytical validation parameters are critical for quantifying this compound in biological matrices?

Validate methods using:

  • Linearity (R² ≥ 0.99) across expected concentrations.
  • LOD/LOQ (e.g., 0.1 µg/mL and 0.3 µg/mL via signal-to-noise ratios).
  • Recovery rates (85–115%) in spiked plasma or tissue homogenates .

Q. How can data reproducibility be ensured in pharmacological assays?

  • Standardized protocols (e.g., CLIA guidelines for kinase assays).
  • Inter-lab validation with blinded samples.
  • Statistical rigor (power analysis, n ≥ 3 replicates) .

Q. What strategies differentiate this compound from structurally analogous triazolopyrimidines?

Compare via:

  • SAR studies focusing on substituent effects (e.g., dimethylpyrimidinyl vs. methoxyphenyl).
  • Crystallographic data to highlight conformational uniqueness.
  • Meta-analysis of bioactivity databases (ChEMBL, PubChem) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-[(4,6-dimethylpyrimidin-2-yl)amino]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
7-[(4,6-dimethylpyrimidin-2-yl)amino]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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